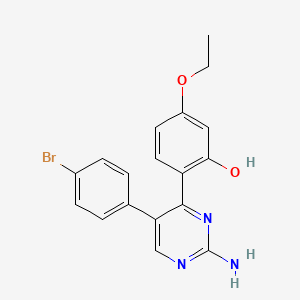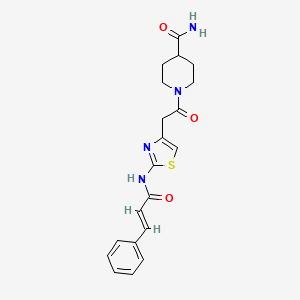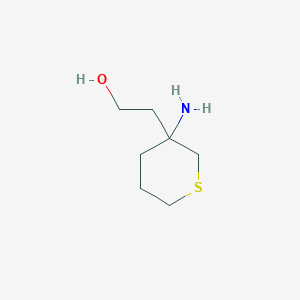![molecular formula C9H15BrO B2481047 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane CAS No. 2137033-85-1](/img/structure/B2481047.png)
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane” is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine or TEDA . DABCO is a bicyclic organic compound with the formula N2(C2H4)3. This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
A reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . The kinetics of the exchange reaction of benzyl bromide with DABCO was studied in detail by varying molar ratios and temperature . The system showed efficient exchange without the addition of a catalyst .Molecular Structure Analysis
The structure of these compounds is determined by both size and curvature, showing unique variations from nearly planar to bowl and then to saddle .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .Physical And Chemical Properties Analysis
DABCO is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Photolabile Tags for Combinatorial Encoding : Adducts of trithiabicyclo[2.2.2]octane (TTBO), which includes a structure similar to 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, have shown efficient photoinduced fragmentation, useful for combinatorial encoding in research applications (Valiulin & Kutateladze, 2008).
Functionalized γ-Spirolactone and 2-Oxabicyclo Derivatives : The nucleophilic ring opening of related oxirane compounds leads to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives, indicating the utility of such structures in synthesizing bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Catalysis in Organic Synthesis : Compounds like 1,4-Diazabicyclo[2.2.2]octane have been utilized as catalysts in organic synthesis, indicating the potential of structurally related compounds like this compound in similar roles (Tahmassebi, Bryson, & Binz, 2011).
Synthesis of Polyfunctional Glycosyl Derivatives : The oxabicyclo[3.2.1]octane framework, closely related to the structure , is key in synthesizing biologically important compounds, indicating potential applications in creating natural molecules and pheromones (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).
Synthesis of Antifolate Compounds : Research on similar bicyclic structures has led to the synthesis of compounds with potential antifolate activity, highlighting the possible use of this compound in medicinal chemistry (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Dynamically crosslinked polymers offer the possibility to design materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . A reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . This suggests potential future directions in the development of novel host–guest systems and further multifunctional applications .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQHMBTVBRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)


![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)


![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

